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An in-depth review of the long-term clinical trial data on Edaravone versus placebo for the

treatment of Amyotrophic Lateral Sclerosis (ALS). This guide provides researchers, scientists,

and drug development professionals with a comprehensive comparison of efficacy, detailed

experimental protocols, and insights into the drug's mechanism of action.

Edaravone, a free radical scavenger, has been a subject of extensive research for its potential

to slow the progression of Amyotrophic Lateral Sclerosis (ALS), a debilitating

neurodegenerative disease. Clinical trials have demonstrated a statistically significant slowing

of functional decline in patients treated with Edaravone compared to placebo over a 24-week

period. This guide delves into the long-term efficacy data, primarily focusing on the pivotal

Phase 3 clinical trial (MCI186-19) and its open-label extension, to provide a clear comparison

of Edaravone's performance against a placebo.

Data Presentation: Quantitative Efficacy of
Edaravone
The primary measure of efficacy in the key clinical trials was the change in the ALS Functional

Rating Scale-Revised (ALSFRS-R) score, a validated tool for monitoring the progression of

disability in patients with ALS. A smaller decline in the ALSFRS-R score indicates a slower

disease progression.
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Table 1: Change in ALSFRS-R Score from Baseline (24-
Week Double-Blind Period)

Treatment Group
Mean Change from
Baseline (±SE)

Difference
(Edaravone -
Placebo)

p-value

Edaravone -5.01 (±0.64) 2.49 (±0.76) 0.0013

Placebo -7.50 (±0.66)

Data from the MCI186-19 pivotal Phase 3 trial. A less negative score indicates less functional

decline.[1]

Table 2: Long-Term Efficacy at 48 Weeks (24-Week
Double-Blind + 24-Week Open-Label Extension)
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Treatment Group Description
Mean Change in
ALSFRS-R from
Baseline

Comparison

Edaravone-Edaravone
Received Edaravone

for 48 weeks.
-

The decline in

ALSFRS-R for the

placebo group was

projected to be

significantly greater

than for the group that

received Edaravone

for the full 48 weeks

(p < .0001).[2]

Placebo-Edaravone

Received Placebo for

24 weeks, then

Edaravone for 24

weeks.

-

The rate of functional

decline (slope of

ALSFRS-R) in this

group approached

that of the continuous

Edaravone group after

switching to active

treatment.[2]

Projected Placebo

A statistical projection

of the continued

decline if the placebo

group had not

switched to

Edaravone.

-

The projected decline

for the placebo group

was significantly

greater than the

observed decline in

the Edaravone-

Edaravone group.[2]

This post-hoc analysis of the MCI186-19 study and its open-label extension suggests that the

benefits of Edaravone are maintained for up to one year and that initiating Edaravone even

after a 6-month placebo period can slow disease progression.[2]

Table 3: Secondary and Exploratory Long-Term
Endpoints (Post-Hoc Analysis at 48 Weeks)
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Endpoint
Edaravone-
Edaravone Group
(EE)

Placebo-Edaravone
Group (PE)

Hazard Ratio (EE
vs. PE)

Deaths 2 4 0.48

Composite of Death,

Tracheostomy,

Permanent Assisted

Ventilation, or

Hospitalization

- - 0.47

A post-hoc analysis of the MCI186-19 trial and its extension suggests that earlier intervention

with Edaravone was associated with a 53% reduction in the risk of the composite endpoint of

death, tracheostomy, permanent assisted ventilation, or hospitalization. However, these

findings are from a post-hoc analysis and should be interpreted with caution.[3][4] It is

important to note that other long-term observational studies have not found a significant

difference in survival probability or time to ventilation between patients treated with Edaravone

and those receiving standard therapy alone.[5][6]

Experimental Protocols
The data presented is primarily derived from the MCI186-19 clinical trial, a multicenter,

randomized, double-blind, parallel-group study.

Patient Population
The study enrolled patients who met the following key inclusion criteria:

Age: 20-75 years.

Diagnosis: Definite or probable ALS according to the revised El Escorial criteria.[1]

Disease Severity: Grade 1 or 2 on the Japan ALS Severity Classification and scores of at

least 2 points on all 12 items of the ALSFRS-R.[1]

Respiratory Function: Forced vital capacity (FVC) of 80% or more.[1]
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Disease Duration: 2 years or less.[1]

Observed Progression: A decrease of 1-4 points in the ALSFRS-R score during a 12-week

pre-observation period.[1]

This "enrichment strategy" was designed to select a patient population where a treatment effect

could be more readily detected within the study timeframe.[7]

Treatment Regimen
Dosage: 60 mg of Edaravone or a matching placebo administered via intravenous infusion

over 60 minutes.[8]

Treatment Cycles: The study consisted of six 4-week cycles (24 weeks total).

Cycle 1: Daily administration for 14 days, followed by a 14-day drug-free period.[1]

Cycles 2-6: Administration on 10 of the first 14 days of the cycle, followed by a 14-day

drug-free period.[1]

Efficacy Assessments
Primary Endpoint: The change in the total ALSFRS-R score from baseline to the end of week

24.

Secondary Endpoints: Included changes in Forced Vital Capacity (FVC), Modified Norris

Scale scores, and the ALS Assessment Questionnaire (ALSAQ-40).[8]

Mandatory Visualizations
Signaling Pathways
Edaravone is believed to exert its neuroprotective effects through multiple mechanisms,

primarily by acting as a potent antioxidant. The following diagram illustrates the key signaling

pathways influenced by Edaravone.
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Caption: Proposed mechanism of action for Edaravone's neuroprotective effects.

Experimental Workflow
The following diagram outlines the workflow of the pivotal MCI186-19 clinical trial.
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Phase 1: Screening & Observation

Phase 2: Randomization

Phase 3: Double-Blind Treatment (24 Weeks)

Phase 4: Open-Label Extension (24 Weeks)

Phase 5: Endpoint Analysis

Patient Screening
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12-Week Pre-observation Period
(Assess ALSFRS-R Decline)
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(60mg IV)

Arm A

Placebo Group
(Saline IV)

Arm B

Edaravone-Edaravone Group
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(Change in ALSFRS-R)

Placebo-Edaravone Group

Long-Term & Post-Hoc Analysis at 48 Weeks
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Caption: Workflow of the MCI186-19 Edaravone Phase 3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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